molecular formula C14H14FN3OS B5647026 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5647026
M. Wt: 291.35 g/mol
InChI Key: QXMASLBCAAJVOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazinane derivatives typically involves condensation reactions. For instance, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane was synthesized via a condensation reaction involving pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution (Ferhati et al., 2017). This methodology could be relevant for the synthesis of 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.

Molecular Structure Analysis

The molecular and crystal structures of triazinane derivatives exhibit interesting features. For example, a study on 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione revealed that it forms H-bonded centrosymmetric dimers in the crystal, with a nonplanar structure and significant hydrogen bonding (Askerov et al., 2018).

Chemical Reactions and Properties

Triazinanes can undergo various chemical reactions, including transformations into thiol forms, as seen in the case of a cadmium complex of a related triazole derivative (Askerov et al., 2018). The triazinane ring can also engage in various intermolecular interactions, contributing to the formation of complex molecular structures.

Physical Properties Analysis

Triazinanes typically show good thermal stability. For example, hyperbranched polyfluorenes with triazinane cores exhibit high decomposition temperatures, indicating robust physical properties (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties of triazinanes are influenced by their molecular structure. The presence of fluorophenyl groups in triazinane derivatives can lead to new properties, as observed in the synthesis of derivatives of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol (Bihdan & Parchenko, 2017). These properties may be relevant to 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.

properties

IUPAC Name

1-(4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-11-3-5-12(6-4-11)18-10-17(9-16-14(18)20)8-13-2-1-7-19-13/h1-7H,8-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMASLBCAAJVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

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